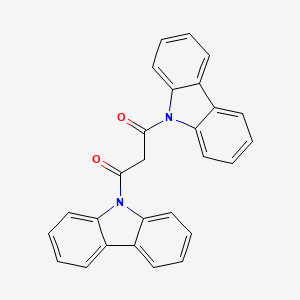
1,3-di(9H-carbazol-9-yl)propane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-di(9H-carbazol-9-yl)propane-1,3-dione is an organic compound that features two carbazole units attached to a propane-1,3-dione backbone Carbazole is a tricyclic aromatic compound known for its stability and electronic properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-di(9H-carbazol-9-yl)propane-1,3-dione typically involves the reaction of carbazole with a suitable dione precursor under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bonds between the carbazole units and the propane-1,3-dione backbone .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and real-time monitoring systems would be essential for maintaining consistent product quality.
化学反应分析
Types of Reactions
1,3-di(9H-carbazol-9-yl)propane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione moiety to diol or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce diols or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .
科学研究应用
1,3-di(9H-carbazol-9-yl)propane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
作用机制
The mechanism of action of 1,3-di(9H-carbazol-9-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. In electronic applications, the compound’s unique electronic properties, such as high thermal stability and efficient charge transport, make it an effective material for OLEDs and other devices. In biological systems, the compound may interact with cellular components, leading to various biological effects .
相似化合物的比较
Similar Compounds
1,3-di(9H-carbazol-9-yl)benzene: Similar structure but with a benzene backbone instead of propane-1,3-dione.
Tetrakis(9H-carbazol-9-yl)benzene-1,3-dicarbonitrile: Features four carbazole units attached to a benzene ring with dicarbonitrile groups.
1,3-Bis(N-carbazolyl)benzene: Another similar compound with a benzene backbone and two carbazole units.
Uniqueness
1,3-di(9H-carbazol-9-yl)propane-1,3-dione is unique due to its specific combination of carbazole units and a propane-1,3-dione backbone. This structure imparts distinct electronic properties, making it particularly suitable for applications in organic electronics and photonics. Its ability to undergo various chemical reactions also allows for the synthesis of a wide range of derivatives with tailored properties .
属性
分子式 |
C27H18N2O2 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC 名称 |
1,3-di(carbazol-9-yl)propane-1,3-dione |
InChI |
InChI=1S/C27H18N2O2/c30-26(28-22-13-5-1-9-18(22)19-10-2-6-14-23(19)28)17-27(31)29-24-15-7-3-11-20(24)21-12-4-8-16-25(21)29/h1-16H,17H2 |
InChI 键 |
GZDNTPZIBCAJBB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CC(=O)N4C5=CC=CC=C5C6=CC=CC=C64 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



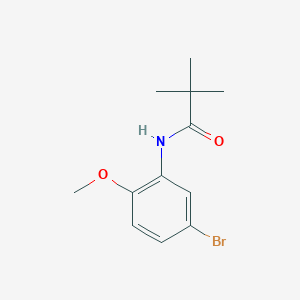
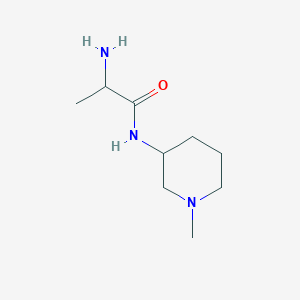
![Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14776629.png)
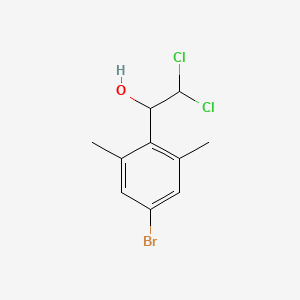
![6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B14776648.png)

![2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one](/img/structure/B14776660.png)
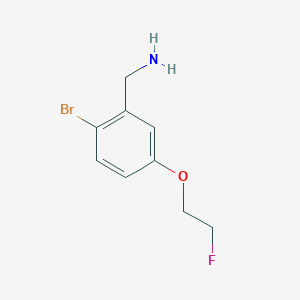
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14776670.png)
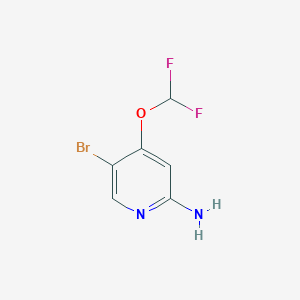
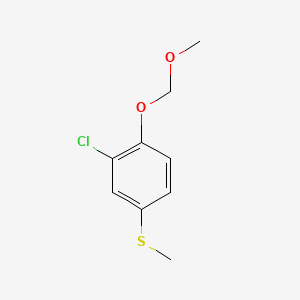
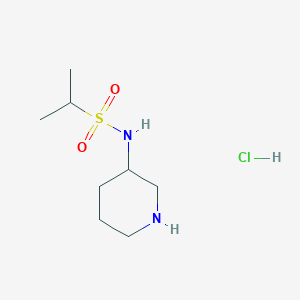
![1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14776680.png)
